molecular formula C17H19FN2O2 B2574683 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea CAS No. 1351584-56-9

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea

Cat. No.: B2574683
CAS No.: 1351584-56-9
M. Wt: 302.349
InChI Key: IDDMDWMPBMJQJD-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorobenzyl group and a hydroxyphenylpropyl group, which may impart unique chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 4-fluorobenzyl chloride, reacts with an amine to form the fluorobenzylamine intermediate.

    Formation of the Hydroxyphenylpropyl Intermediate: The hydroxyphenylpropyl group can be synthesized through a series of reactions starting from benzaldehyde, involving aldol condensation and reduction steps.

    Coupling Reaction: The two intermediates are then coupled using a urea-forming reagent such as phosgene or a safer alternative like triphosgene under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: LiAlH4, NaBH4

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted benzyl derivatives

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylbenzyl)-3-(2-hydroxy-3-phenylpropyl)urea: Similar structure but with a methyl group instead of fluorine.

    1-(4-Nitrobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 1-(4-Fluorobenzyl)-3-(2-hydroxy-3-phenylpropyl)urea may impart unique properties such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its analogs.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-hydroxy-3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c18-15-8-6-14(7-9-15)11-19-17(22)20-12-16(21)10-13-4-2-1-3-5-13/h1-9,16,21H,10-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDMDWMPBMJQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)NCC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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